molecular formula C9H8N2O4 B3230564 Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 130747-62-5

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B3230564
CAS No.: 130747-62-5
M. Wt: 208.17 g/mol
InChI Key: LXDOEMRSJGLHID-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with functional groups that confer unique physicochemical and biological properties. The molecule includes a cyano group at position 5, a methoxy group at position 6, a ketone at position 2, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-cyano-2-methoxy-6-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-14-8-6(4-10)5(9(13)15-2)3-7(12)11-8/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDOEMRSJGLHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=O)N1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170996
Record name Methyl 5-cyano-1,2-dihydro-6-methoxy-2-oxo-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130747-62-5
Record name Methyl 5-cyano-1,2-dihydro-6-methoxy-2-oxo-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130747-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-1,2-dihydro-6-methoxy-2-oxo-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of cyanoacetic acid derivatives with methoxy-substituted aldehydes in the presence of a base can lead to the formation of the desired pyridine derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and methoxy groups play crucial roles in its binding affinity and specificity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
This compound (Target) C₉H₇N₃O₄ ~221.17 (calculated) 5-CN, 6-OCH₃, 2-oxo, 4-COOCH₃ Hypothetical: Enhanced polarity due to CN and OCH₃; potential for hydrogen bonding and metabolic stability.
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 853029-95-5) C₈H₆N₂O₃ 178.14 6-CN, 2-oxo, 4-COOCH₃ Hazardous (H302, H315, H319); used in synthetic intermediates for drug discovery .
Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 1495273-79-4) C₁₂H₁₅NO₃ 221.26 6-cyclopentyl, 2-oxo, 4-COOCH₃ Higher hydrophobicity due to cyclopentyl group; potential for improved membrane permeability .
Methyl-1-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (15a) C₈H₉NO₄ 183.16 1-OH, 6-CH₃, 2-oxo, 4-COOCH₃ Characterized by IR (1717 cm⁻¹ for ester CO) and NMR; pharmacological applications studied .
Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate hydrochloride C₇H₈ClNO₄ 205.60 6-OH, 2-oxo, 4-COOCH₃ (hydrochloride salt) Discontinued commercial availability; likely explored for solubility and stability challenges .

Key Observations:

Substituent Effects: The cyano group (CN) in the target compound and its analog (CAS 853029-95-5) enhances electrophilicity and reactivity, making these compounds useful in nucleophilic substitution reactions. However, the position of the cyano group (5 vs. 6) may alter steric and electronic interactions with biological targets . The methoxy group (OCH₃) in the target compound likely increases solubility in polar solvents compared to the cyclopentyl group in CAS 1495273-79-4, which contributes to lipophilicity .

Synthetic Challenges :

  • Compounds like Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate hydrochloride face stability issues, as evidenced by their discontinuation in commercial catalogs. This highlights the importance of substituent selection (e.g., methoxy vs. hydroxy) for improving shelf life .

Biological Activity

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 130747-62-5) is a synthetic compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H8_8N2_2O4_4
  • Molecular Weight : 208.17 g/mol
  • Structure : The compound features a pyridine ring with a cyano group, a methoxy group, and a carboxylate ester.

This compound exhibits its biological effects primarily through enzyme inhibition. The cyano and methoxy groups enhance its binding affinity to various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, disrupting metabolic pathways.
  • Impact on Cellular Pathways : The compound has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy can be summarized as follows:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus15.625 - 62.5Not specified
Escherichia coli125Not specified
Klebsiella pneumoniae15.6Not specified

The compound demonstrated bactericidal activity against Gram-positive bacteria and exhibited moderate activity against Gram-negative strains .

Anticancer Activity

The biological activity of this compound has also been investigated in cancer research. It has shown potential in:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting tumor growth in vivo models.

A study indicated that this compound could effectively reduce the proliferation of specific cancer cells, suggesting its role as a potential therapeutic agent .

Case Studies

  • Antimicrobial Evaluation : A study assessing the antimicrobial properties revealed that this compound displayed significant inhibition zones against various bacterial strains, indicating its potential as an effective antimicrobial agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests showed that the compound had low toxicity towards human cell lines, with IC50 values exceeding 60 μM, indicating a favorable safety profile for further development .
  • Biofilm Inhibition : The compound also exhibited strong antibiofilm activity against Staphylococcus aureus, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C≡N at ~2220 cm⁻¹, C=O at ~1740 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via [M⁺] peaks (e.g., m/z 192 observed in analogs) and fragmentation patterns (e.g., loss of OCH₃ or COOCH₃ groups) .
  • ¹H/¹³C NMR : Assign protons and carbons using coupling constants and DEPT experiments. For example, methoxy groups typically resonate at δ 3.6–4.0 ppm.
  • Conflict Resolution : Cross-validate using X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) to resolve ambiguities in functional group assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Solvent : Use aprotic solvents (e.g., DMF or dichlorobenzene) to stabilize intermediates, as seen in cyclization reactions of dihydropyridines .
  • Catalyst Selection : Lewis acids like AlCl₃ (e.g., 10 equivalents at 378 K) enhance intramolecular cyclization efficiency .
  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures (2:3 v/v) yields high-purity crystals (>95%) .

Advanced Research Questions

Q. What computational or experimental strategies are effective for resolving ambiguities in the stereochemistry of dihydropyridine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement (e.g., R factor <0.05) to unambiguously assign stereochemistry .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09/B3LYP/6-31G**) to validate configurations .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and correlate retention times with computed enantiomeric excess .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in neurological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like phosphodiesterases or AMPA receptors, where dihydropyridine analogs show inhibitory activity .
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or cyano with nitro) to probe electronic effects on binding .
  • In Vitro Assays : Use patch-clamp electrophysiology for AMPA receptor inhibition or fluorometric assays for PDE activity, reporting IC₅₀ values .

Q. What crystallographic tools and parameters are critical for analyzing hydrogen-bonding networks in this compound?

  • Methodological Answer :

  • Software : ORTEP-3 for visualizing thermal ellipsoids and SHELXL for refining hydrogen-bond geometries (e.g., C–H⋯O or N–H⋯O interactions) .
  • Key Parameters :
  • Bond distances: Ensure C–H⋯π interactions are <3.0 Å.
  • Angles: Hydrogen-bond angles should be >120° for strong interactions .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data improves accuracy in locating H-atoms .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental vibrational spectra (IR/Raman) be addressed?

  • Methodological Answer :

  • Baseline Correction : Ensure solvent peaks (e.g., KBr in IR) do not obscure signals.
  • Isotopic Substitution : Synthesize deuterated analogs to confirm assignments of N–H stretches (~3300 cm⁻¹) .
  • DFT Normal Mode Analysis : Compare scaled vibrational frequencies (e.g., scaling factor 0.961) with experimental data .

Synthetic Methodology Table

StepParameterOptimal ConditionsReference
1CyclizationAlCl₃ (10 eq), 1,2-dichlorobenzene, 378 K, 5 h
2PurificationRecrystallization (ethanol), 73% yield
3CharacterizationIR: 1746 cm⁻¹ (C=O), MS: m/z 192 [M⁺]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

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